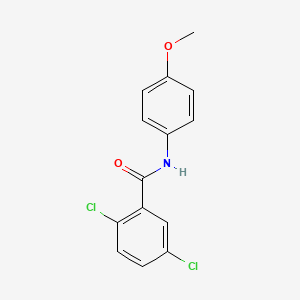

2,5-dichloro-N-(4-methoxyphenyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Medicinal Chemistry and Chemical Biology

The benzamide framework is a cornerstone in drug design and discovery, recognized as a "privileged scaffold" due to its versatile pharmacological profile. nih.gov Benzamide derivatives exhibit a wide array of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.netnih.gov The structural and physicochemical characteristics of the benzamide group are key to its success. The amide bond is stable, generally neutral, and possesses the ability to both donate and accept hydrogen bonds, facilitating strong interactions with biological macromolecules. researchgate.net This inherent capacity for molecular recognition has led to the incorporation of the benzamide motif in numerous therapeutic agents. In fact, approximately 25% of the top-selling pharmaceutical drugs feature an amide functional group. nanobioletters.com The adaptability of the benzamide core allows for extensive chemical modification at both the benzoyl and aniline (B41778) rings, enabling scientists to fine-tune the molecule's properties to achieve desired biological effects. walshmedicalmedia.com

Overview of the Chemical and Mechanistic Research Landscape for Halogenated and Methoxyphenyl-Substituted Benzamides

The introduction of halogen and methoxyphenyl substituents onto the benzamide scaffold significantly modulates the compound's electronic, steric, and pharmacokinetic properties, influencing its biological activity.

Halogenated Benzamides: The presence of halogen atoms, such as chlorine, can have profound effects. In certain molecular contexts, like some histone deacetylase inhibitors, the addition of a chlorine atom to the benzoyl ring has been found to decrease anti-proliferative activity. researchgate.net Conversely, in other systems, halogens are crucial for activity. For instance, in the design of selective inhibitors for carbonic anhydrase isoforms, a halogen atom on the benzenesulfonamide (B165840) ring helps to properly orient the molecule within the enzyme's active site, thereby influencing binding affinity and selectivity. nih.gov Halogenated aromatic rings also serve as versatile synthetic handles, providing reactive sites for cross-coupling reactions to build more complex molecules. mdpi.com

Methoxyphenyl-Substituted Benzamides: The methoxy (B1213986) group (-OCH3) is another common substituent that impacts molecular behavior. Crystal structure analyses of closely related compounds, such as 2-Chloro-N-(4-methoxyphenyl)benzamide and 2-Fluoro-N-(4-methoxyphenyl)benzamide, provide detailed insights into the conformational effects of this group. nih.govnih.gov These studies reveal specific dihedral angles between the substituted benzene (B151609) rings and the central amide plane, demonstrating how the methoxy group influences the molecule's three-dimensional shape. nih.govnih.gov This conformational control is critical for how the molecule fits into a biological target.

Rationale for Comprehensive Investigation of 2,5-dichloro-N-(4-methoxyphenyl)benzamide in Academic Contexts

The specific structure of this compound presents a compelling case for focused academic research. It combines the proven biological potential of the N-substituted benzamide scaffold with a distinct substitution pattern: a dichlorinated benzoyl ring and a methoxy-substituted N-phenyl ring. This unique combination of functional groups warrants investigation to elucidate its specific structure-activity relationships (SAR).

A comprehensive study of this compound would allow researchers to explore how the interplay between the two electron-withdrawing chlorine atoms and the electron-donating methoxy group affects its chemical properties and biological interactions. By comparing its activity profile to mono-halogenated, non-halogenated, or differently substituted analogues, a deeper understanding of the precise contribution of each substituent can be achieved. Its classification as a chemical compound for medicinal purposes suggests its potential as a lead compound or a key intermediate for the synthesis of more complex bioactive molecules. pharmint.net

Current Research Gaps and Emerging Opportunities for this compound

A review of the current scientific literature reveals a significant gap in the biological and mechanistic understanding of this compound. While the compound is commercially available and its basic chemical properties are documented, there is a notable lack of published research detailing its specific biological activities or potential therapeutic applications. pharmint.netfluorochem.co.ukchemicalbook.com

This absence of data represents a clear opportunity for novel research. Given the broad spectrum of activities associated with the benzamide class, an initial step would be to perform broad biological screening of this compound. Based on the activities of related compounds, promising areas for investigation include its potential as an antitumor agent, an antimicrobial agent, or as an inhibitor of specific enzymes. nanobioletters.comnih.govnih.gov Further research could involve synthetic efforts to create a library of related derivatives to establish a clear SAR, alongside molecular docking and crystallography studies to understand its interactions with biological targets at the atomic level.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 405147-41-3 |

| Molecular Formula | C14H11Cl2NO2 |

| Molecular Weight | 296.15 g/mol |

| Boiling Point | 364.7±42.0 °C (Predicted) |

| Density | 1.369±0.06 g/cm³ (Predicted) |

| LogP | 4.116 |

| Canonical SMILES | COC1=CC=C(NC(=O)C2=CC(Cl)=CC=C2Cl)C=C1 |

| InChI Key | ZRJFBOKWPRCHGW-UHFFFAOYSA-N |

Data sourced from references fluorochem.co.ukchemicalbook.com.

Reported Biological Activities of Related Benzamide Scaffolds

| Biological Activity | Description |

| Anticancer | N-substituted benzamide derivatives have been synthesized and evaluated as histone deacetylase inhibitors (HDACIs) and have shown anti-proliferative activity against various cancer cell lines. researchgate.netnih.govresearchgate.net |

| Anti-migration | Certain novel N-substituted benzamides have been shown to inhibit the adhesion, migration, and invasion of osteosarcoma cells in vitro. nih.gov |

| Antimicrobial | Benzamide derivatives have demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects. nanobioletters.com |

| Antidiabetic | Some benzamide derivatives have been investigated as glucokinase activators and for their potential to inhibit enzymes like α-glucosidase. nih.gov |

| Anti-inflammatory | Differently substituted benzamides are recognized as important scaffolds possessing anti-inflammatory activities. researchgate.net |

| Anticonvulsant | The benzamide system is the basis for some organic scaffolds with anticonvulsant activity in animal models. walshmedicalmedia.com |

This table summarizes the activities of the broader benzamide class to highlight potential areas of investigation for the title compound.

Properties

IUPAC Name |

2,5-dichloro-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-8-9(15)2-7-13(12)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJFBOKWPRCHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemodiversity of 2,5 Dichloro N 4 Methoxyphenyl Benzamide and Analogues

Established Synthetic Routes for Benzamide (B126) Core Formation

The synthesis of the benzamide core is a cornerstone of organic chemistry, with numerous reliable methods developed over decades of research. These methods are crucial for the efficient construction of the primary structure of 2,5-dichloro-N-(4-methoxyphenyl)benzamide.

Amide Bond Formation Strategies for this compound Synthesis

The most direct and widely employed strategy for the synthesis of this compound involves the acylation of an amine with a carboxylic acid derivative. This fundamental reaction, known as amide bond formation, is central to peptide synthesis and the creation of a vast number of pharmaceuticals and functional materials. luxembourg-bio.comnih.gov

A primary and highly effective route is the reaction of 2,5-dichlorobenzoyl chloride with 4-methoxyaniline (p-anisidine). In this method, the highly reactive acyl chloride readily reacts with the nucleophilic amine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This approach is often high-yielding and proceeds under mild conditions. researchgate.netresearchgate.net

Alternatively, the amide bond can be formed directly from 2,5-dichlorobenzoic acid and 4-methoxyaniline using a coupling reagent. A plethora of such reagents exist, each with its own mechanism and advantages. luxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), activate the carboxylic acid by forming an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com Phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are also highly efficient coupling agents that convert the carboxylic acid into an activated ester in situ, facilitating rapid amide formation. luxembourg-bio.com Another effective coupling reagent is 2,4,6-trichloro-1,3,5-triazine (TCT), which has proven to be effective for α-ketoamide formation and can be applied to benzamide synthesis. researchgate.net

These strategies are summarized in the following reaction scheme:

Route A (Acyl Chloride): 2,5-Dichlorobenzoyl Chloride + 4-Methoxyaniline → this compound + HCl

Route B (Coupling Reagent): 2,5-Dichlorobenzoic Acid + 4-Methoxyaniline + Coupling Reagent → this compound + Byproducts

Optimization of Reaction Conditions and Yields for Benzamide Synthesis

Achieving optimal yields and purity in benzamide synthesis requires careful consideration and optimization of various reaction parameters. Factors such as the choice of solvent, base, temperature, and coupling reagent can significantly influence the reaction outcome. nsf.govbeilstein-journals.org

The selection of a solvent is critical; it must dissolve the reactants while not interfering with the reaction. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used solvents for amide coupling reactions. researchgate.netresearchgate.net The choice of base is equally important, particularly in the acyl chloride method, to effectively scavenge the generated acid.

For coupling agent-mediated reactions, optimization involves screening different classes of reagents to identify the one that provides the best balance of reactivity, yield, and suppression of side reactions, such as epimerization in the case of chiral substrates. luxembourg-bio.com Temperature control is also essential; while some reactions proceed efficiently at room temperature, others may require cooling to minimize side reactions or gentle heating to drive the reaction to completion. researchgate.net

The following table illustrates a hypothetical optimization study for the synthesis of this compound from 2,5-dichlorobenzoic acid and 4-methoxyaniline, showcasing how varying conditions can impact the yield.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | DCC | - | DCM | 25 | 75 |

| 2 | HBTU | DIPEA | DMF | 25 | 92 |

| 3 | TCT | NMM | THF | 25 | 88 |

| 4 | SOCl₂/DMAC | - | DMAC | 50 | 95 |

Data is illustrative and based on general principles of reaction optimization. researchgate.netscielo.br

Functionalization and Derivatization Strategies for Benzamide Scaffolds

The chemodiversity of benzamide analogues can be vastly expanded through functionalization and derivatization of the core scaffold. These strategies allow for the fine-tuning of the molecule's physicochemical properties.

Regioselective Halogenation and Substituent Introduction on the Benzoyl Moiety

Further substitution on the 2,5-dichlorobenzoyl moiety presents a synthetic challenge due to the deactivating, meta-directing nature of the two chlorine atoms and the amide group. Traditional electrophilic aromatic substitution would be difficult and likely require harsh conditions.

However, modern synthetic methods offer solutions for regioselective functionalization. Palladium-catalyzed C-H activation/functionalization has emerged as a powerful tool. rsc.org By using the nitrogen atom of the amide as an endogenous directing group, it is possible to achieve regioselective halogenation or introduction of other substituents at the ortho-position (C6) of the benzoyl ring. This approach provides high atom and step economy and allows for the introduction of functionality in a previously inaccessible position. rsc.org Such late-stage functionalization is highly valuable for creating structural diversity from a common intermediate.

Modifications and Diversification of the N-Phenyl-4-methoxyphenyl Unit

In contrast to the benzoyl ring, the N-phenyl-4-methoxyphenyl unit is activated towards electrophilic aromatic substitution due to the electron-donating methoxy (B1213986) group and, to a lesser extent, the amide nitrogen. The powerful ortho-, para-directing nature of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho to it (C3' and C5').

Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce a variety of substituents onto this ring. For instance, nitration of this compound would be expected to yield 2,5-dichloro-N-(4-methoxy-3-nitrophenyl)benzamide as the major product. bldpharm.com This allows for the synthesis of a diverse library of analogues where the electronic and steric properties of the N-phenyl ring are systematically varied.

Synthesis of Conformationally Restricted Analogues and Bioisosteres

To explore the structure-activity relationships of benzamides and improve their properties, chemists often synthesize conformationally restricted analogues and bioisosteres. Restricting the conformation of a flexible molecule can lock it into its bioactive shape, potentially increasing potency and selectivity. A notable example is the synthesis of 2-phenylpyrroles as conformationally restricted analogues of benzamides. nih.govacs.org In these structures, the core benzamide is replaced by a more rigid pyrrole (B145914) ring system that mimics the spatial arrangement of the key pharmacophoric features. nih.govnih.gov

Bioisosteric replacement is another key strategy in medicinal chemistry, where a functional group, such as the amide bond, is replaced by another group with similar physical or chemical properties. drughunter.com The amide bond is susceptible to enzymatic hydrolysis in vivo, and replacing it with a more stable bioisostere can improve a compound's metabolic stability and pharmacokinetic profile. nih.gov A wide range of amide bioisosteres have been developed. nih.govnih.gov

The following table lists several common bioisosteres for the amide functional group.

| Amide Bioisostere | Structure | Key Features |

| 1,2,4-Triazole | Heterocycle | Metabolically stable, mimics H-bonding. drughunter.com |

| 1,3,4-Oxadiazole | Heterocycle | Improves metabolic stability, mimics planarity. nih.gov |

| Sulfonamide | -SO₂NH- | Weaker acid than carboxylic acids, metabolically stable. drughunter.com |

| Fluoroalkene | -CF=CH- | Mimics peptide bond geometry, increased stability. nih.gov |

| Urea | -NH(C=O)NH- | Can improve potency and target selectivity. nih.gov |

By employing these derivatization strategies, a single core structure like this compound can serve as a template for the creation of a vast library of diverse analogues, each with unique structural and electronic features.

Green Chemistry Principles in the Synthesis of N-Substituted Benzamides

The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical and chemical industries. rsc.orgrsc.org However, traditional methods for amide bond formation often fall short of modern standards of environmental sustainability. ucl.ac.uk Conventional approaches commonly rely on stoichiometric activating agents such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU), which generate significant amounts of waste and have poor atom economy. ucl.ac.uk Furthermore, the use of hazardous and toxic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated hydrocarbons (e.g., dichloromethane) is widespread, posing environmental and health risks. ucl.ac.uk

In response to these challenges, significant research has been directed towards developing greener and more sustainable alternatives for the synthesis of N-substituted benzamides. These efforts align with the twelve principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes. nih.gov

Key Green Chemistry Strategies:

Catalytic Approaches: A major focus of green amide synthesis is the replacement of stoichiometric activators with catalytic methods. Boronic acid catalysis has emerged as a promising strategy for the direct amidation of carboxylic acids, offering a waste-free alternative. sigmaaldrich.com Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines also provides a direct route to amides, with dihydrogen as the only byproduct. sigmaaldrich.com

Enzymatic Synthesis: Biocatalysis offers a highly efficient and sustainable route to amide bond formation. rsc.orgnih.gov Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines with high specificity and under mild conditions. nih.gov These enzymatic reactions can often be performed in greener solvents and produce high yields without the need for extensive purification. nih.gov

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a synthetic process. ucl.ac.uk Research has focused on replacing hazardous solvents with more benign alternatives. Water is an ideal green solvent for some amide synthesis methods, offering a metal-free, additive-free, and base-free approach for direct amidation from esters. chemrxiv.org Other green solvents, such as cyclopentyl methyl ether (CPME), have also been successfully employed in enzymatic amide synthesis. nih.gov

Solvent-Free and Microwave-Assisted Reactions: Eliminating the solvent entirely represents a significant step towards a greener process. Solvent-free reactions, sometimes facilitated by microwave irradiation, can dramatically reduce waste and reaction times. researchgate.net For example, a solvent-free method using boric acid as a catalyst has been developed for the synthesis of amides from carboxylic acids and urea. researchgate.net

Electrosynthesis: Electrochemical methods are gaining traction as a sustainable tool for amide synthesis. rsc.org Electrosynthesis can drive reactions that would otherwise require harsh reagents, often with high efficiency and selectivity, thereby providing a greener pathway to amide bond formation. rsc.org

The table below summarizes a comparison of different solvents used in amide synthesis, highlighting the move towards greener alternatives.

| Solvent | Classification | Environmental/Safety Concerns | Green Alternative Examples |

| Dichloromethane (DCM) | Chlorinated | Potential carcinogen, high volatility | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Reprotoxic, high boiling point | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) |

| N-Methyl-2-pyrrolidone (NMP) | Dipolar Aprotic | Reprotoxic, subject to regulation | Water, Ethyl lactate |

| Water | Aqueous | Benign | Not applicable |

| Cyclopentyl methyl ether (CPME) | Ether | Low peroxide formation, high boiling point | Not applicable |

The following table provides an overview of various green chemistry approaches to amide synthesis.

| Method | Key Principle | Advantages |

| Enzymatic Synthesis (e.g., CALB) | Biocatalysis | High selectivity, mild conditions, reduced byproducts |

| Boronic Acid Catalysis | Catalysis | Avoids stoichiometric activators, high atom economy |

| Synthesis in Water | Green Solvent | Non-toxic, readily available, simplified workup |

| Solvent-Free Reaction | Waste Prevention | Eliminates solvent waste, can reduce energy consumption |

| Electrosynthesis | Alternative Energy | Reduces need for chemical reagents, high efficiency |

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be achieved in a more sustainable and environmentally responsible manner, minimizing waste and hazard from the molecular design stage onwards.

Elucidation of Molecular Mechanisms of Action of 2,5 Dichloro N 4 Methoxyphenyl Benzamide

Biochemical Target Identification and Validation

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific data regarding the biochemical targets of 2,5-dichloro-N-(4-methoxyphenyl)benzamide.

Enzyme Inhibition and Activation Profiling (e.g., Tyrosinase, Histone Deacetylase, PARP, DHFR, MAO-B)

There is no publicly available research detailing the inhibitory or activation effects of this compound on key enzymes such as tyrosinase, histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), or monoamine oxidase B (MAO-B). While studies exist for structurally related benzamide (B126) compounds, this specific chemical entity has not been profiled in the scientific literature for these activities.

Receptor Binding and Ligand-Target Interaction Studies

No studies documenting the receptor binding profile or ligand-target interactions of this compound have been identified. Information regarding its affinity for specific physiological receptors is currently unavailable.

Intracellular Signaling Pathway Analysis

Impact on Upstream and Downstream Signaling Cascades

There is a lack of published research on the effects of this compound on intracellular signaling pathways. Consequently, its impact on upstream and downstream signaling cascades has not been elucidated.

Kinase, Phosphatase, and Other Regulatory Enzyme Activity Modulation

No data is available concerning the modulation of kinase, phosphatase, or other regulatory enzyme activities by this compound.

Cellular Effects and Phenotypic Responses in In Vitro Models

Following extensive and targeted searches of publicly available scientific literature, no specific research data was found regarding the cellular effects and phenotypic responses of the chemical compound this compound in in vitro models.

Cell Cycle Regulation and Apoptosis Induction in Preclinical Cell Lines

There is currently no available scientific literature detailing the effects of this compound on cell cycle regulation or the induction of apoptosis in any preclinical cell lines. Investigations into whether this compound can arrest cell cycle progression at specific checkpoints (e.g., G1/S or G2/M) or induce programmed cell death through intrinsic or extrinsic pathways have not been reported.

Cellular Proliferation and Differentiation Modulation Studies

No studies have been published that investigate the impact of this compound on cellular proliferation or its potential to modulate cellular differentiation. Consequently, there is no data on its anti-proliferative activity or its ability to influence the differentiation of various cell types.

Preclinical Pharmacological Investigations of 2,5 Dichloro N 4 Methoxyphenyl Benzamide in Non Human Models

In Vitro Pharmacodynamic Characterization

No publicly available studies were found that describe the in vitro pharmacodynamic properties of 2,5-dichloro-N-(4-methoxyphenyl)benzamide.

Concentration-Response Relationships in Cell-Based Assays

Information regarding the concentration-response relationships of this compound in any cell-based assay is not available in the reviewed literature.

Target Selectivity and Potency Profiling in Mechanistic Assays

There are no published data detailing the target selectivity or potency of this compound in mechanistic assays.

In Vivo Efficacy Studies in Mechanistic Animal Models

No in vivo efficacy studies for this compound in any animal models have been reported in the scientific literature.

Selection and Justification of Disease Models Relevant to Compound's Mechanism

Without knowledge of the compound's mechanism of action, no relevant disease models can be selected or justified.

Mechanistic Biomarker Identification and Validation in Preclinical Settings

The identification and validation of mechanistic biomarkers for this compound have not been described in any available research.

Preclinical Pharmacokinetic (PK) Profiling

No data on the preclinical pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), were found.

In Vitro Metabolic Stability and Metabolite Identification

No data from in vitro studies assessing the metabolic stability of this compound in liver microsomes or other metabolic systems from non-human species are available in the public domain. Such studies are crucial in early drug discovery to predict the intrinsic clearance of a compound. The process generally involves incubating the compound with liver microsomes and determining the rate of its disappearance over time.

Similarly, there are no published reports on the identification of metabolites of this compound. Metabolite identification studies are performed to understand the biotransformation pathways of a new chemical entity, which helps in identifying potentially active or toxic metabolites.

Absorption, Distribution, and Excretion Characterization in Non-Human Species

Information regarding the absorption, distribution, and excretion (ADME) of this compound in any non-human species is not available in published literature. ADME studies are fundamental to understanding the pharmacokinetic profile of a compound, providing insights into its bioavailability, tissue distribution, and routes of elimination from the body.

Blood-Brain Barrier Permeability in Preclinical Models

There are no available studies that have investigated the ability of this compound to cross the blood-brain barrier (BBB) in preclinical models. Assessing BBB permeability is a critical step for compounds intended to have an effect on the central nervous system. This is typically evaluated through in vivo methods, such as measuring brain and plasma concentrations of the compound after administration, or using in vitro models of the BBB.

Computational and Theoretical Chemistry Applications to 2,5 Dichloro N 4 Methoxyphenyl Benzamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule drugs to their protein targets.

Prediction of Binding Modes and Key Interactions with Biological Targets

For a compound like 2,5-dichloro-N-(4-methoxyphenyl)benzamide, molecular docking can predict how it fits into the binding site of a target protein. The analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

Studies on analogous benzamide (B126) compounds have shown that the amide linkage (-CONH-) is a crucial feature, often participating in hydrogen bonding with amino acid residues in a protein's active site. researchgate.net The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The aromatic rings in the molecule, the 2,5-dichlorophenyl group and the 4-methoxyphenyl (B3050149) group, are expected to engage in hydrophobic and π-stacking interactions with nonpolar residues of the target protein.

For instance, in docking studies of similar dichlorinated benzamide derivatives with enzymes like dihydrofolate reductase (DHFR), key interactions often involve hydrogen bonds with residues such as Asp, Ser, and Tyr, alongside hydrophobic interactions within the binding pocket. mdpi.com The specific binding mode and energy are highly dependent on the architecture of the target's active site.

Below is a hypothetical representation of a molecular docking result for a benzamide derivative, illustrating the type of data generated.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| DHFR (Example) | -9.0 | Asp 21, Ser 59, Tyr 22 | Hydrogen Bond, Hydrophobic |

| HIV-1 Vif (Example) | -8.5 | Lys 55, Trp 79 | Hydrogen Bond, π-π Stacking |

| mGluR5 (Example) | -9.2 | Ser 654, Trp 945 | Hydrogen Bond, π-π Stacking |

Analysis of Conformational Changes Upon Ligand Binding

The conformation of this compound, particularly the dihedral angle between the two aromatic rings, is a critical determinant of its binding affinity. Crystal structure analysis of a closely related compound, 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide, reveals a significant twist between the rings, with a dihedral angle of 74.37°. nih.gov This non-planar conformation is typical for N-arylbenzamides and influences how the molecule can adapt its shape to fit into a binding site. Upon binding, both the ligand and the protein can undergo conformational adjustments to achieve an optimal fit, a phenomenon known as "induced fit." Computational methods can model these changes, providing a dynamic picture of the binding event.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For ligand-protein complexes, MD simulations are used to assess the stability of the binding mode predicted by molecular docking.

Investigation of Ligand-Target Complex Stability and Dynamics

Following molecular docking, an MD simulation of the this compound-protein complex can be performed to validate the interaction's stability. tandfonline.com Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely in the binding pocket and that the predicted binding pose is stable. tandfonline.comdntb.gov.ua Furthermore, analysis of the simulation trajectory can reveal the persistence of key interactions, like hydrogen bonds, identified during docking. tandfonline.com Studies on other benzamide derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes. researchgate.net

Exploration of Allosteric Modulation and Conformational Landscapes

Benzamide derivatives have been identified as allosteric modulators for various receptors, including G protein-coupled receptors (GPCRs) like the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and neuronal nicotinic receptors (nAChRs). mdpi.comnih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site, causing a conformational change that alters the receptor's activity. youtube.comyoutube.com

MD simulations are a powerful tool for exploring the conformational landscapes of receptors and understanding how an allosteric modulator like this compound might stabilize a particular receptor state (e.g., active or inactive). youtube.com By simulating the receptor with and without the ligand bound, researchers can identify subtle changes in protein dynamics and structure that are characteristic of allosteric regulation. mdpi.com

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. sci-hub.se These methods provide insights into molecular geometry, vibrational frequencies, and electronic properties like the distribution of electron density. researchgate.netnih.govmdpi.com

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure and predict bond lengths and angles. nih.gov

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical stability and reactivity. sci-hub.se

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution, highlighting regions that are electron-rich (electronegative, potential hydrogen bond acceptors) and electron-poor (electropositive, potential hydrogen bond donors). This is valuable for predicting intermolecular interactions. rsc.org

DFT studies on various benzamide and dichlorobenzene derivatives have provided detailed information on their electronic characteristics, which correlates with their biological activity and interaction potential. sci-hub.seresearchgate.net

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Optimized Geometry | Provides the lowest energy 3D structure, bond lengths, and angles. | DFT (e.g., B3LYP/6-311G) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability. | DFT (e.g., B3LYP/6-311G) |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for intermolecular interactions. | DFT (e.g., B3LYP/6-311G) |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra to confirm structure. | DFT (e.g., B3LYP/6-311G) |

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its stability, reactivity, and physical properties. For this compound, methods like Density Functional Theory (DFT) are employed to model its electronic behavior. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. researchgate.netscirp.org A smaller energy gap suggests the molecule is more polarizable and prone to chemical reactions. researchgate.net For benzamide derivatives, the distribution of HOMO and LUMO orbitals often spans the aromatic rings and the amide linkage, indicating that these regions are the primary sites for chemical interactions. sci-hub.sesemanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scirp.org These descriptors provide a theoretical framework for comparing the reactivity of different molecules.

Table 1: Theoretical Reactivity Descriptors Derived from Frontier Molecular Orbitals This table presents a typical set of quantum chemical descriptors that would be calculated for this compound using DFT. The values are illustrative of what is expected for this class of compounds.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom/molecule to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / 2η | A measure of the energy lowering of a system when it accepts electrons. |

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. scirp.org For this compound, the MEP map would highlight electronegative regions (typically red, around the oxygen and chlorine atoms) that are susceptible to electrophilic attack, and electropositive regions (typically blue, around the amide N-H proton) that are favorable for nucleophilic attack. scirp.org

Prediction of Spectroscopic Properties for Structural Confirmation (e.g., NMR, UV-Vis, IR)

Computational methods are invaluable for predicting spectroscopic data, which serves to confirm the structure of newly synthesized compounds and interpret experimental results.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netnih.govresearchgate.net This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.netlongdom.org For a molecule like this compound, calculations would predict the specific shifts for each unique proton and carbon atom, accounting for the electronic effects of the chloro, methoxy (B1213986), and amide groups. Comparing these predicted spectra with experimental data provides strong evidence for the proposed chemical structure. nih.govresearchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts This table exemplifies how computationally predicted chemical shifts for key carbon atoms in the this compound structure would be compared against experimental values for verification.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Amide) | 164.5 | 164.2 |

| C-OCH₃ | 157.0 | 156.8 |

| C-Cl (Position 2) | 132.8 | 132.5 |

| C-Cl (Position 5) | 130.1 | 129.9 |

| CH₃ (Methoxy) | 55.9 | 55.6 |

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands seen in an Infrared (IR) spectrum. orientjchem.orgdergipark.org.tr By calculating the harmonic vibrational wavenumbers, researchers can assign specific molecular motions (stretching, bending, wagging) to each observed peak. For this compound, key predicted frequencies would include the N-H stretch, the C=O stretch of the amide group, C-Cl stretches, and vibrations of the aromatic rings. orientjchem.orgresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. dergipark.org.trsemanticscholar.orgresearchgate.net The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. semanticscholar.org These predictions help to understand the electronic structure and the nature of the molecular orbitals involved in the absorption of light. researchgate.net

In Silico Prediction of Biological Activities and ADME Properties (Theoretical)

Beyond structural and electronic properties, computational chemistry is widely used to predict how a molecule might behave in a biological system. These in silico methods are essential for early-stage drug discovery, allowing for the screening and prioritization of compounds before costly and time-consuming experimental assays. mdpi.combohrium.com

Predictive Models for Target Affinity and Selectivity

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a small molecule within the active site of a biological target, such as a protein or enzyme. semanticscholar.orgwalshmedicalmedia.com This method models the interaction between the ligand (this compound) and the receptor, calculating a docking score that estimates the binding free energy. mdpi.comresearchgate.net A lower binding energy generally suggests a more stable and favorable interaction. semanticscholar.org

For this compound, a docking study would involve:

Obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank (PDB).

Placing the computationally optimized structure of the benzamide into the protein's binding site.

Evaluating various poses to find the most energetically favorable conformation.

Analyzing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. researchgate.net

Theoretical Assessments of Membrane Permeability and Metabolic Fate

Membrane Permeability: A molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is crucial for its absorption and distribution. bohrium.commdpi.com Permeability can be predicted by calculating key molecular descriptors like:

LogP: The logarithm of the octanol-water partition coefficient, which measures lipophilicity.

Polar Surface Area (PSA): The surface area contributed by polar atoms, which relates to hydrogen bonding capacity.

These descriptors are used in quantitative structure-activity relationship (QSAR) models to forecast permeability. mdpi.com

Metabolic Fate: Computational tools can predict the likely sites on a molecule that are susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes. nih.govnih.gov These models analyze the reactivity of different atoms and functional groups to identify potential "soft spots" for metabolic reactions like hydroxylation, N-dealkylation, or O-demethylation. researchgate.net For this compound, such a prediction might highlight the methoxy group or positions on the aromatic rings as likely sites of metabolism. Predicting metabolic pathways is critical for identifying potential active metabolites or avoiding the formation of toxic byproducts. nih.gov

Table 3: Predicted ADMET Properties for this compound This table shows representative ADMET properties as predicted by common in silico models. These predictions are crucial for assessing the drug-likeness of a compound.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Suggests the compound may cross into the central nervous system. |

| CYP450 2D6 Substrate | Yes | Indicates potential involvement of this major enzyme in metabolism. |

| hERG I Inhibitor | Low Risk | Predicts a low likelihood of cardiotoxicity. |

| AMES Toxicity | Non-mutagenic | Predicts a low likelihood of being a mutagen. |

| Hepatotoxicity | Low Risk | Predicts a low likelihood of causing liver damage. |

Advanced Analytical Methodologies for 2,5 Dichloro N 4 Methoxyphenyl Benzamide and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2,5-dichloro-N-(4-methoxyphenyl)benzamide from reaction mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages for its analysis.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of benzamide (B126) derivatives due to its high resolution and sensitivity. A reverse-phase HPLC (RP-HPLC) method is typically developed for compounds like this compound. Such methods are crucial for assessing the purity of raw materials and final products in synthetic processes. amazonaws.com

Method development generally involves a C18 stationary phase column, which effectively separates moderately polar to nonpolar compounds. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a pH modifier such as formic or acetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). nih.gov UV detection is well-suited for this compound due to the presence of aromatic chromophores, with detection wavelengths typically set between 200 and 300 nm for optimal response. bachem.com For quantitative analysis, the method must be validated according to ICH guidelines, establishing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). journalijdr.com

| Parameter | Typical Condition for Benzamide Analysis |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is another powerful tool for the analysis of volatile and thermally stable compounds. nih.gov For N-arylbenzamides, GC analysis, particularly when coupled with a mass spectrometer (GC-MS), can provide both separation and identification. nih.govnist.gov The selection of a capillary column with an appropriate stationary phase, such as a 5% phenyl methyl siloxane, is critical for achieving good resolution. nist.gov However, the thermal stability of the analyte must be considered, as some complex benzamides may be susceptible to degradation at high temperatures in the injector or column.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of synthesis reactions and for preliminary purity checks. ijsrst.com The synthesis of related benzimidazole (B57391) and benzamide derivatives is often monitored by TLC on silica (B1680970) gel plates. nih.gov A common mobile phase for such compounds is a mixture of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate. beilstein-journals.org Visualization of the separated spots is typically achieved under UV light (254 nm) due to the UV-active nature of the aromatic rings. nih.gov

Spectrometric Techniques for Structural Elucidation and Characterization

Spectrometric techniques are indispensable for confirming the molecular structure of this compound, verifying its molecular weight, and identifying its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation. uobasrah.edu.iqresearchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region would feature complex multiplets for the three protons on the 2,5-dichlorophenyl ring and a characteristic AA'BB' system (two doublets) for the four protons on the 4-methoxyphenyl (B3050149) ring. znaturforsch.comresearchgate.net Additionally, a singlet for the methoxy (B1213986) (-OCH₃) protons would appear upfield, and a broader singlet for the amide (N-H) proton would be observed downfield. beilstein-journals.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is particularly characteristic, appearing significantly downfield. The number of signals in the aromatic region confirms the substitution pattern of the two benzene (B151609) rings. researchgate.netconicet.gov.ar

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | ~8.0 - 9.0 (broad singlet) | N/A |

| Aromatic C-H (Dichlorophenyl ring) | ~7.4 - 7.8 (multiplets) | ~128 - 135 |

| Aromatic C-H (Methoxyphenyl ring) | ~6.9 (d) & ~7.5 (d) | ~114 & ~122 |

| Methoxy -OCH₃ | ~3.8 (singlet) | ~55.5 |

| Amide C=O | N/A | ~165 |

| Aromatic C-Cl | N/A | ~130 - 133 |

| Aromatic C-O | N/A | ~157 |

| Aromatic C-N | N/A | ~131 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. researchgate.net For this compound (C₁₄H₁₁Cl₂NO₂), the calculated molecular weight is approximately 296.15 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, verifying the elemental formula.

Under electron ionization (EI), benzamides typically undergo characteristic fragmentation. libretexts.org The most common cleavage occurs at the amide bond. For this molecule, this would lead to the formation of a 2,5-dichlorobenzoyl cation. This fragment would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Further fragmentation could involve the loss of carbon monoxide from this cation. researchgate.net Analysis of these fragmentation patterns provides strong corroborating evidence for the proposed structure. nih.govnih.gov

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₄H₁₁Cl₂NO₂⁺ | 295 / 297 / 299 |

| [C₇H₃Cl₂O]⁺ | 2,5-Dichlorobenzoyl cation | 173 / 175 / 177 |

| [C₆H₃Cl₂]⁺ | 2,5-Dichlorophenyl cation | 145 / 147 / 149 |

| [C₇H₈NO]⁺ | 4-Methoxyaniline radical cation | 123 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound would display characteristic absorption bands. Key absorptions include the N-H stretching vibration of the secondary amide, the strong C=O (Amide I) stretching vibration, and the N-H bending (Amide II) vibration. udel.eduspecac.com Additionally, C-O stretching from the methoxy group and ether linkage, C-Cl stretching, and various C=C and C-H vibrations from the aromatic rings would be present. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. mrclab.com The compound contains two main chromophores: the 2,5-dichlorobenzoyl system and the 4-methoxyphenyl system. bachem.com The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands in the UV region (200-400 nm) corresponding to π→π* transitions within the aromatic rings and the conjugated amide system. psu.edunih.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Amide I) | Stretch | 1640 - 1680 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| N-H (Amide II) | Bend | 1510 - 1550 |

| C-O (Ether) | Stretch | 1230 - 1270 (asymmetric) & ~1030 (symmetric) |

| C-Cl | Stretch | ~700 - 850 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This methodology provides precise information on bond lengths, bond angles, and the spatial relationship between molecules, which is fundamental to understanding the compound's physical and chemical properties.

The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. For a compound like this compound, this would typically be achieved through slow evaporation of a saturated solution. The choice of solvent is critical and would be determined empirically, with common options including ethanol, methanol, or chloroform. The goal is to allow the molecules to organize themselves into a well-ordered crystal lattice.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. A sensitive detector, such as a CCD, records the positions and intensities of these diffracted beams. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern. For analogous compounds, data collection is often performed at low temperatures (e.g., 90 K) to minimize thermal vibrations of the atoms, resulting in a more precise structural model. nih.gov

The collected data are then processed to yield a set of crystallographic parameters that define the unit cell of the crystal. For related benzamide structures, these parameters are typically determined and refined using specialized software.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Related Benzamide

| Parameter | Example Value |

|---|---|

| Empirical formula | C14H12ClNO2 |

| Formula weight | 261.70 |

| Temperature | 90(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 13.1819(10) Å, b = 5.0823(4) Å, c = 18.4477(14) Å |

| Volume | 1218.72(16) ų |

| Z | 4 |

| Density (calculated) | 1.426 Mg/m³ |

Note: The data in this table are for 2-Chloro-N-(4-methoxyphenyl)benzamide and are presented for illustrative purposes to show typical parameters obtained during a crystallographic study. nih.gov

The analysis of the crystal structure reveals how molecules of this compound would pack in the solid state. This packing is governed by various non-covalent intermolecular interactions, which are crucial for the stability of the crystal lattice.

Hydrogen Bonding: The benzamide moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). It is highly probable that intermolecular N-H···O hydrogen bonds would be a dominant feature in the crystal structure of this compound. These interactions often lead to the formation of chains or more complex networks of molecules. For instance, in the crystal structure of 2-Chloro-N-(4-methoxyphenyl)benzamide, intermolecular N—H⋯O hydrogen bonds form chains that are augmented by weaker C—H⋯O interactions. nih.govnih.gov

Bioanalytical Method Validation for Preclinical Sample Analysis

Before a new chemical entity like this compound can be evaluated in preclinical studies, it is imperative to develop and validate a robust bioanalytical method for its quantification in biological matrices (e.g., plasma, serum, tissue homogenates). This validation ensures that the data generated from preclinical pharmacokinetic and toxicokinetic studies are reliable and can be used to make informed decisions about the compound's potential for further development. jgtps.comresearchgate.netglobalresearchonline.net

The validation process is typically conducted in accordance with guidelines from regulatory authorities and involves assessing several key parameters:

Selectivity and Specificity: The method must be able to unequivocally identify and quantify the analyte in the presence of endogenous components in the biological matrix. This is often achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with a highly selective detector, such as a mass spectrometer (LC-MS/MS).

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels on different days.

Calibration Curve: A calibration curve is generated by plotting the analytical response versus the concentration of the analyte over a specified range. The curve should demonstrate a linear relationship, and its parameters (slope, intercept, and correlation coefficient) are used to calculate the concentration of the analyte in unknown samples.

Recovery: This parameter assesses the efficiency of the sample extraction process. It is determined by comparing the analytical response of an extracted sample to that of a non-extracted standard of the same concentration.

Matrix Effect: The components of the biological matrix can sometimes suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. The matrix effect must be evaluated to ensure it does not compromise the integrity of the data.

Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that mimic those encountered during sample collection, storage, and analysis. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions.

Table 2: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte from other components in the sample. | No significant interference at the retention time of the analyte. |

| Accuracy | Closeness of determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | Degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at the Lower Limit of Quantification). |

| Linearity | The range over which the response is directly proportional to the concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |

| Stability | Chemical stability of the analyte in the given matrix under specific conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Note: This table provides a general overview of the parameters and typical acceptance criteria for bioanalytical method validation. jgtps.comresearchgate.net

Emerging Research Directions and Future Perspectives for 2,5 Dichloro N 4 Methoxyphenyl Benzamide

Rational Design of Next-Generation Benzamide (B126) Derivatives

The rational design of new chemical entities is a cornerstone of modern drug discovery, moving beyond serendipitous findings to a more targeted approach. For benzamide derivatives, this involves the strategic modification of the core structure to optimize interactions with biological targets and improve pharmacokinetic properties.

A key strategy is the use of molecular modeling and a deep understanding of structure-activity relationships (SAR) to guide the synthesis of next-generation compounds. nih.gov By modifying the structure of lead compounds like the antiandrogen drug bicalutamide, researchers have successfully designed novel series of phenylsulfonyl-benzamide derivatives with significantly improved anticancer activities. nih.gov This approach involves creating a new scaffold through rational modifications, leading to compounds with IC50 values in the low micromolar range against various cancer cell lines. nih.gov

Another avenue involves molecular modification based on existing selective inhibitors. For instance, in the development of histone deacetylase (HDAC) inhibitors, new benzamide derivatives have been designed by altering the length of the molecule and varying substitutions on the terminal benzene (B151609) rings. nih.gov This rational approach has led to the identification of potent class I selective HDAC inhibitors with enhanced antiproliferative activity in cancer cells. nih.gov The design process often utilizes a deconstruction-reconstruction approach, using known active fragments to build new scaffolds. researchgate.net

Future design strategies for derivatives of 2,5-dichloro-N-(4-methoxyphenyl)benzamide could involve:

Bioisosteric Replacement: Substituting the chloro and methoxy (B1213986) groups with other functional groups of similar size and electronic properties to modulate binding affinity, selectivity, and metabolic stability.

Conformational Locking: Introducing rigid elements into the molecule to fix it in a bioactive conformation, potentially increasing potency and reducing off-target effects. acs.org

Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target of interest and then growing or linking them to create a more potent lead compound based on the benzamide scaffold.

Table 1: Strategies in Rational Design of Benzamide Derivatives

| Design Strategy | Approach | Desired Outcome | Reference |

|---|---|---|---|

| Scaffold Modification | Rational modification of existing drug structures (e.g., bicalutamide) to create new scaffolds (e.g., phenylsulfonyl-benzamides). | Improved anti-cancer activity and potency (low μM IC50 values). | nih.gov |

| Molecular Modification | Altering molecular length and terminal ring substitutions based on known selective inhibitors (e.g., HDACIs). | Enhanced inhibitory potency and antiproliferative activity. | nih.gov |

| Deconstruction-Reconstruction | Utilizing fragments from known active compounds to design and synthesize new series of derivatives. | Development of novel scaffolds with specific biological activities (e.g., glucokinase activators). | researchgate.net |

| Conformational Locking | Introducing structural constraints to fix the molecule in a bioactive conformation. | Increased potency and selectivity, reduced off-target effects. | acs.org |

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. nih.govnih.gov

In the context of benzamide research, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for benzamide derivatives to predict their biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes for complex benzamide derivatives, which can be a significant bottleneck in drug development. acs.org These programs use either expert-encoded rules or ML methods to navigate synthetic pathways. acs.org

De Novo Drug Design: Generative AI models can design entirely new benzamide-based molecules with desired properties. By learning from the structural features of known active compounds, these models can generate novel chemical entities that are predicted to have high affinity and selectivity for a specific biological target.

Reaction Condition Optimization: ML models can predict optimal reaction conditions, which can be challenging due to the lack of high-quality, standardized data in the chemical literature. acs.org By teaching a model general chemistry through large spectroscopic datasets, it can be fine-tuned to predict intricate transformations and overcome limitations of low data availability. cam.ac.uk

The integration of automated high-throughput experiments with AI can create a "chemical reactome," a data-driven approach to understanding chemical reactivity that can significantly speed up the discovery process for new pharmaceuticals. cam.ac.uk

Exploration of Novel Biological Targets Based on Mechanistic Insights

While benzamides are known to interact with a range of targets, ongoing research continues to uncover novel biological pathways and proteins where these compounds can exert a therapeutic effect. Understanding the mechanism of action of existing benzamides can provide crucial insights for identifying these new targets.

One area of active exploration is the targeting of sigma receptors. These receptors are overexpressed in many human tumors, making them attractive targets for cancer therapy and imaging. nih.govnih.gov Benzamide derivatives have been designed to bind with high affinity to both σ1 and σ2 receptor subtypes, showing potential for enhanced tumor targeting. nih.govnih.gov

Other novel targets for benzamide derivatives that have been identified include:

Histone Deacetylases (HDACs): Benzamide-based compounds like Entinostat are selective inhibitors of class I HDACs, which are overexpressed in certain cancers. nih.gov

Glucokinase (GK): A variety of benzamide derivatives have been identified as promising activators of GK, an enzyme that plays a key role in glucose homeostasis, making them potential treatments for diabetes. researchgate.net

Cereblon (CRBN): Novel benzamide-type binders for cereblon, a component of an E3 ubiquitin ligase complex, are being developed for use in Proteolysis-Targeting Chimeras (PROTACs). acs.orgchemrxiv.org These PROTACs can induce the degradation of specific disease-causing proteins. chemrxiv.org

Mechanistic studies that elucidate how this compound or its analogs interact with cellular components can pave the way for identifying previously unexplored therapeutic targets.

Challenges and Opportunities in Translating Mechanistic Findings to Preclinical Applications

The translation of promising mechanistic findings from the laboratory to preclinical and clinical development is fraught with challenges. For benzamide derivatives, several key hurdles must be overcome to realize their therapeutic potential.

Challenges:

Poor Solubility: Many organic compounds, including benzamide derivatives, suffer from low aqueous solubility. This can limit oral bioavailability and hinder the development of suitable formulations. For example, the preclinical candidate F8, an o-aminobenzamide analogue, showed poor water solubility, which prevented its further development. frontiersin.org

Metabolic Instability: The metabolic breakdown of a drug candidate can lead to rapid clearance from the body, reducing its efficacy. Some benzamide derivatives are susceptible to hydrolysis by enzymes like carboxylesterases. nih.gov

Drug Efflux: P-glycoprotein (P-gp) and other efflux pumps can actively transport drugs out of cells, reducing their intracellular concentration and limiting their effectiveness, particularly for penetrating the central nervous system. nih.gov

High Clearance: High hepatic clearance can lead to a short half-life in the body, requiring more frequent dosing. nih.gov

Opportunities:

Salt Formation: A common strategy to improve the solubility and oral exposure of a compound is to convert it into a salt form. The hydrochloride salt of the preclinical candidate F8 (F8·2HCl) demonstrated improved water solubility and pharmacokinetic properties while maintaining its in vitro antitumor activity. frontiersin.org

Structural Modification: Rational design can be employed to address metabolic instability. For instance, replacing an ester group with a more stable amide group in one benzamide derivative improved its stability against carboxylesterases while retaining its biological activity. nih.gov

Formulation Strategies: Advanced formulation techniques, such as nanoformulations, can be used to enhance the solubility and bioavailability of poorly soluble compounds.

Overcoming these preclinical challenges requires a multidisciplinary approach, integrating medicinal chemistry, pharmaceutics, and pharmacology to optimize the drug-like properties of promising benzamide derivatives.

Table 2: Preclinical Challenges and Mitigation Strategies for Benzamide Derivatives

| Challenge | Description | Potential Solution(s) | Reference |

|---|---|---|---|

| Poor Water Solubility | Limits bioavailability and formulation options. | Salt formation (e.g., hydrochloride salts), advanced formulation techniques. | frontiersin.org |

| Metabolic Instability | Rapid breakdown by metabolic enzymes (e.g., carboxylesterases) leading to inactivation. | Isosteric replacement of labile groups (e.g., ester to amide). | nih.gov |

| P-gp Efflux | Active transport out of target cells, reducing intracellular concentration and CNS penetration. | Structural modifications to reduce recognition by efflux pumps. | nih.gov |

| High Clearance | Rapid elimination from the body, leading to a short half-life. | Chemical modification to alter metabolic pathways and reduce clearance rates. | nih.gov |

Potential for Radioligand Development for Target Engagement Studies

Radioligand development offers a powerful tool for non-invasively studying the distribution and target engagement of drugs in vivo. By labeling a benzamide derivative with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F) or gallium-68 (⁶⁸Ga), it can be used as a tracer for Positron Emission Tomography (PET) imaging. nih.govkoreascience.kr

This approach has several key applications:

Target Validation: PET imaging with a radiolabeled benzamide can confirm the presence and density of a specific target (e.g., sigma receptors) in tumors or other tissues. nih.gov

Pharmacokinetic Studies: It allows for the real-time visualization of the drug's absorption, distribution, metabolism, and excretion in a living organism.

Target Engagement and Receptor Occupancy: PET can quantify the extent to which an unlabeled drug binds to its target, which is crucial for determining the optimal therapeutic dose.

Patient Selection: For targeted therapies, PET imaging can identify patients whose tumors express the target, enabling a personalized medicine approach. novartis.com

Benzamide scaffolds are well-suited for radioligand development due to their conformational flexibility, moderate lipophilicity, and the relative ease of incorporating a radiolabel. nih.gov For example, ¹⁸F-labeled benzamide derivatives have been successfully developed as high-affinity radioligands for imaging sigma receptors in prostate tumors. nih.govnih.gov This "see it, treat it" approach, combining diagnostic imaging with targeted therapy, holds significant promise for advancing cancer care. novartis.com The development of a radiolabeled version of this compound could therefore be a valuable step in elucidating its in vivo behavior and therapeutic potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,5-dichloro-N-(4-methoxyphenyl)benzamide, and how can reaction efficiency be optimized?

Answer:

The compound can be synthesized via carbodiimide-mediated coupling, using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group of 2,5-dichlorobenzoic acid for amide bond formation with 4-methoxyaniline. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and reaction rates.

- Temperature : Reactions typically proceed at room temperature or mild reflux (25–40°C).

- Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures excess amine for complete conversion .

Advanced: How can factorial design be applied to systematically evaluate variables affecting the synthesis and purity of this compound?

Answer:

A 2<sup>k</sup> factorial design can identify critical variables (e.g., solvent polarity, temperature, reagent ratio) and their interactions. For example:

- Factors : Solvent (DMF vs. THF), temperature (25°C vs. 40°C), and coupling reagent ratio (1:1 vs. 1:1.2).

- Response variables : Yield (%) and purity (HPLC area %).

Statistical tools like ANOVA can prioritize factors, enabling targeted optimization while minimizing experimental runs .

Basic: What spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Answer:

- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- <sup>1</sup>H-NMR : Identify methoxy (-OCH3) protons at δ 3.7–3.9 ppm and aromatic protons in the dichlorophenyl (δ 7.2–7.8 ppm) and methoxyphenyl (δ 6.8–7.1 ppm) groups.

- Elemental analysis : Validate C, H, N, and Cl percentages within ±0.3% of theoretical values .

Advanced: How do electronic and steric effects of substituents influence the reactivity of this compound in further derivatization?

Answer:

- Electronic effects : The electron-withdrawing Cl groups meta to the amide reduce electron density on the benzene ring, directing electrophilic substitution to the para position.

- Steric effects : The 4-methoxyphenyl group may hinder nucleophilic attack at the amide carbonyl. Computational methods (DFT) can map frontier molecular orbitals to predict reactivity sites .

Basic: How does pH influence the fluorescence properties of this compound, and what experimental conditions maximize emission intensity?

Answer:

Fluorescence intensity peaks at pH 5 due to protonation/deprotonation equilibria of the amide and methoxy groups. Optimal conditions include:

- Solvent : Use buffered aqueous-organic mixtures (e.g., ethanol:water 4:1).

- Temperature : Maintain at 25°C to prevent thermal quenching.

- Excitation/Emission : λex = 340 nm, λem = 380 nm .

Advanced: What role can AI-driven molecular dynamics simulations play in predicting the biological activity of this compound?

Answer:

AI models trained on structural analogs can predict binding affinities to targets like enzymes or receptors. For example:

- Docking simulations : COMSOL Multiphysics or AutoDock Vina can model interactions with active sites.

- QSAR : Relate substituent electronegativity and hydrophobicity to bioactivity (e.g., IC50 values).

- Smart laboratories : AI-powered platforms automate assay design and data analysis for high-throughput screening .

Basic: What chromatographic methods are suitable for purity analysis and separation of this compound from by-products?

Answer:

- HPLC : Use a C18 column with mobile phase (acetonitrile:water 70:30) at 1.0 mL/min flow rate. UV detection at 254 nm.

- TLC : Silica gel plates with ethyl acetate:hexane (3:7) for rapid monitoring. Rf ≈ 0.5 .

Advanced: How can time-resolved spectroscopic techniques elucidate the photodegradation pathways of this compound?

Answer:

- Transient absorption spectroscopy : Track intermediates (e.g., triplet states, radicals) under UV irradiation.

- LC-MS/MS : Identify degradation products (e.g., dechlorinated or oxidized species).

- Mechanistic insights : Compare quantum yields under varying oxygen levels to distinguish oxidative vs. hydrolytic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products